molecular formula C20H16O4 B027694 Rubiginone B2 CAS No. 130548-10-6

Rubiginone B2

Cat. No. B027694
M. Wt: 320.3 g/mol
InChI Key: ZUCWNLVDTXGGSU-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Rubiginone B2 has been achieved through several efficient and enantioselective methods. Notably, Carreño et al. (1999) reported the synthesis from enantiopure substrates through a sequence involving tandem Diels–Alder reactions, sulfoxide elimination, controlled aromatization, and functional group deprotection (Carreño, Urbano, & Vitta, 1999). Motoyoshiya et al. (2004) utilized a BF3-mediated Diels-Alder reaction of juglone for synthesis, indicating an alternative approach with a focus on regioselectivity and efficiency (Motoyoshiya et al., 2004). Kalogerakis et al. (2003) highlighted a cobalt-mediated [2+2+2]-cycloaddition from a triyne precursor as a method for achieving the chiral synthesis of Rubiginone B2 (Kalogerakis & Groth, 2003).

Scientific Research Applications

  • Microbiology

    • Rubiginone B2 is produced by the Streptomyces griseorubiginosus No. Q144-2 . It’s part of a complex of isotetracenone (angucyclinone) group antibiotics .
    • The methods of application involve the cultivation of the Streptomyces sp. strain in specific conditions .
    • The outcomes include the production of rubiginone B2 and other angucyclinones .
  • Pharmacology

    • Rubiginone B2 has been found to potentiate the cytotoxicity of vincristine (VCR) against VCR-resistant P388 leukemia and Moser cells .
    • The outcomes include increased cytotoxicity against certain cancer cells .
  • Oncology

    • Rubiginone B2 has been synthesized in the lab for potential use in cancer treatment .
    • The methods of application involve a cobalt(I)-mediated convergent and asymmetric total synthesis .
    • The outcomes include the successful synthesis of rubiginone B2 .
  • Biotechnology

    • Rubiginone B2 is used in research and has been synthesized for use in various applications .
  • Chemical Screening

    • Rubiginone B2 is used in chemical screening . It was discovered from the cultures of Streptomyces sp. (strain Go Nl/5), which was isolated from a soil sample collected near Hobas, Namibia .
    • The methods of application involve the fermentation and isolation procedures leading to the new secondary metabolites .
    • The outcomes include the discovery of new angucyclinones and one new phthalide derivative . The yields of the single metabolites are highly dependent on the fermentation conditions .
  • Antibiotics

    • Rubiginone B2 is part of a complex of isotetracenone (angucyclinone) group antibiotics discovered from the cultured broth of Streptomyces griseorubiginosus No. Q144-2 .
    • The outcomes include the discovery of six related factors, designated rubiginones A1, A2, B1, B2, C1 and C2 . They significantly potentiated cytotoxicity of vincristine (VCR) against VCR-resistant P388 leukemia and Moser cells .
  • Genome Mining

    • Rubiginone B2 is used in genome mining of novel rubiginones from Streptomyces sp. CB02414 .
    • The methods of application involve the characterization of the post-PKS modification steps in rubiginone biosynthesis .
  • Chemical Screening

    • Rubiginone B2 is used in chemical screening . It was discovered from the cultures of Streptomyces sp. (strain Go Nl/5), which was isolated from a soil sample collected near Hobas, Namibia .
    • The methods of application involve the fermentation and isolation procedures leading to the new secondary metabolites .
    • The outcomes include the discovery of new angucyclinones and one new phthalide derivative . The yields of the single metabolites are highly dependent on the fermentation conditions .
  • Antibiotics

    • Rubiginone B2 is part of a complex of isotetracenone (angucyclinone) group antibiotics discovered from the cultured broth of Streptomyces griseorubiginosus No. Q144-2 .
    • The outcomes include the discovery of six related factors, designated rubiginones A1, A2, B1, B2, C1 and C2 . They significantly potentiated cytotoxicity of vincristine (VCR) against VCR-resistant P388 leukemia and Moser cells .
  • Genome Mining

    • Rubiginone B2 is used in genome mining of novel rubiginones from Streptomyces sp. CB02414 .
    • The methods of application involve the characterization of the post-PKS modification steps in rubiginone biosynthesis .

Future Directions

The future directions of rubiginone B2 research could involve further exploration of its biosynthetic pathway , as well as its potential applications in medical and pharmaceutical fields due to its ability to potentiate the cytotoxicity of vincristine .

properties

IUPAC Name

(3S)-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10H,8-9H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCWNLVDTXGGSU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rubiginone B2

CAS RN

130548-10-6
Record name Rubiginone B2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130548106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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